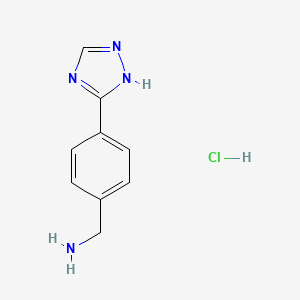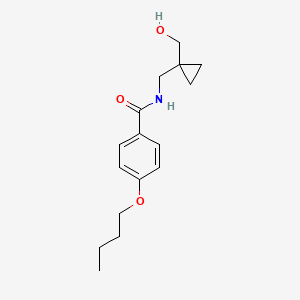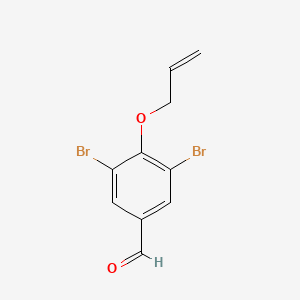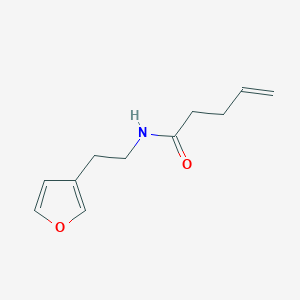
Tert-butyl 4-amino-3-methylsulfanylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-amino-3-methylsulfanylbenzoate, also known as tert-butyl 4-amino-3-(methylthio)benzoate or MTA, is a synthetic compound that has been used in scientific research for several decades. MTA is a member of the benzoate family of organic compounds and has a molecular formula of C12H17NO2S.
Mécanisme D'action
The mechanism of action of MTA is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in inflammation and cancer cell growth. MTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. MTA has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
MTA has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that MTA inhibits the production of inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). MTA has also been shown to inhibit the proliferation and migration of cancer cells in vitro. In vivo studies have shown that MTA can reduce inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MTA in lab experiments is its low toxicity and high solubility in water, which makes it easy to administer to cells and animals. MTA is also stable under normal laboratory conditions, making it easy to store and handle. However, one limitation of using MTA in lab experiments is its limited availability and high cost, which may limit its use in certain studies.
Orientations Futures
There are several future directions for research on MTA. One area of interest is the development of new antibiotics based on MTA's anti-microbial properties. Another area of interest is the development of MTA-based therapies for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of MTA and its potential side effects in humans.
Méthodes De Synthèse
MTA can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of Tert-butyl 4-amino-3-methylsulfanylbenzoate 4-hydroxy-3-methylbenzoate with thionyl chloride to form Tert-butyl 4-amino-3-methylsulfanylbenzoate 4-chloro-3-methylbenzoate. The resulting compound is then reacted with sodium thiomethoxide to yield Tert-butyl 4-amino-3-methylsulfanylbenzoate 4-methylsulfanyl-3-methylbenzoate. Finally, the compound is treated with ammonia to obtain Tert-butyl 4-amino-3-methylsulfanylbenzoate 4-amino-3-methylsulfanylbenzoate.
Applications De Recherche Scientifique
MTA has been used in scientific research for its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. MTA has also been shown to inhibit the growth of certain bacteria and fungi, making it a promising candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
tert-butyl 4-amino-3-methylsulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)8-5-6-9(13)10(7-8)16-4/h5-7H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNLSJVNSAJZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-amino-3-methylsulfanylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-isobutyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2658880.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2658883.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2658884.png)








